molecular formula C9H6ClFO2 B13080470 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal

Cat. No.: B13080470
M. Wt: 200.59 g/mol
InChI Key: GACJCJDTZXMNLY-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is an organic compound that features a chlorinated and fluorinated phenyl ring attached to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable reagent to introduce the propanal group. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, followed by oxidation to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-3-oxopropanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-4-fluorophenyl)-3-oxopropanal is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its stability and make it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C9H6ClFO2

Molecular Weight

200.59 g/mol

IUPAC Name

3-(2-chloro-4-fluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6ClFO2/c10-8-5-6(11)1-2-7(8)9(13)3-4-12/h1-2,4-5H,3H2

InChI Key

GACJCJDTZXMNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)CC=O

Origin of Product

United States

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